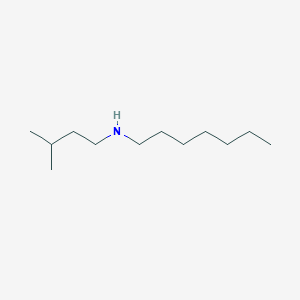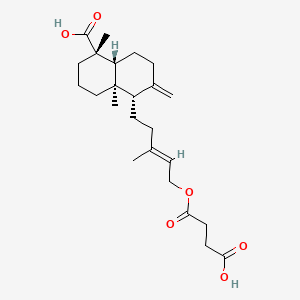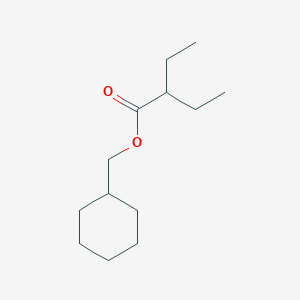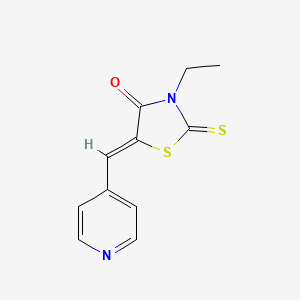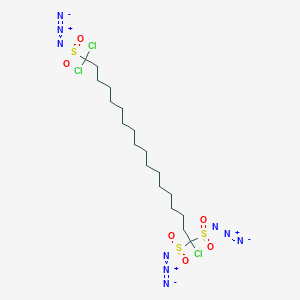
1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide is a synthetic organic compound characterized by its unique structure, which includes three chlorine atoms and three sulfonyl triazide groups attached to an octadecane backbone
準備方法
The synthesis of 1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide typically involves multiple steps:
Initial Chlorination: The starting material, octadecane, undergoes chlorination to introduce chlorine atoms at specific positions. This step is often carried out using chlorine gas under controlled conditions.
Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation reactions to introduce sulfonyl groups. This is usually achieved using sulfonyl chloride reagents in the presence of a base such as pyridine.
Azidation: Finally, the sulfonylated intermediate is treated with sodium azide to replace the sulfonyl groups with triazide groups. This step requires careful control of reaction conditions to ensure complete conversion.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The triazide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules, particularly those containing multiple functional groups.
Biology: The compound’s triazide groups make it a candidate for use in bioconjugation reactions, where it can be linked to biomolecules such as proteins or nucleic acids.
Medicine: Research into its potential as a drug delivery agent or as a component of diagnostic tools is ongoing.
Industry: Its unique chemical properties may make it useful in the development of new materials, such as polymers or coatings with specific characteristics.
作用機序
The mechanism by which 1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide exerts its effects depends on the specific application:
Bioconjugation: The triazide groups can react with alkyne-functionalized biomolecules in a click chemistry reaction, forming stable triazole linkages.
Drug Delivery: If used as a drug delivery agent, the compound may interact with cellular membranes or receptors to facilitate the transport of therapeutic agents into cells.
Molecular targets and pathways involved in these mechanisms are still under investigation, but the compound’s ability to form stable linkages with other molecules is a key feature.
類似化合物との比較
1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide can be compared to other similar compounds, such as:
1,1,1-Trichloroethane: A simpler chloroalkane with fewer functional groups, used primarily as a solvent.
1,18-Dibromooctadecane: Another halogenated octadecane, but with bromine atoms instead of chlorine and without the sulfonyl triazide groups.
1,18-Octadecanedicarboxylic acid: An octadecane derivative with carboxylic acid groups instead of halogens or triazides.
特性
CAS番号 |
91993-41-8 |
|---|---|
分子式 |
C18H32Cl3N9O6S3 |
分子量 |
673.1 g/mol |
IUPAC名 |
1,18,18-trichloro-1-N,1-N',18-N-tridiazooctadecane-1,1,18-trisulfonamide |
InChI |
InChI=1S/C18H32Cl3N9O6S3/c19-17(20,37(31,32)28-25-22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21,38(33,34)29-26-23)39(35,36)30-27-24/h1-16H2 |
InChIキー |
INHIOPDAZPWBIG-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCC(S(=O)(=O)N=[N+]=[N-])(Cl)Cl)CCCCCCCC(S(=O)(=O)N=[N+]=[N-])(S(=O)(=O)N=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
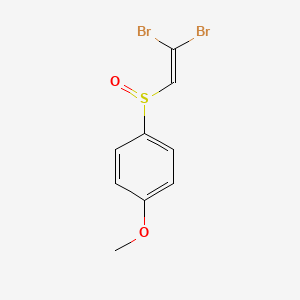
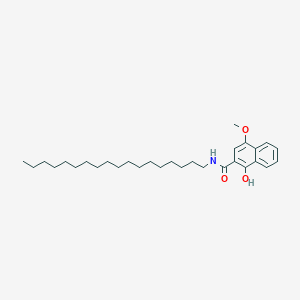
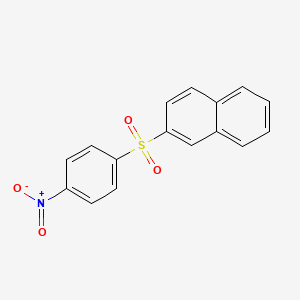

![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
